VU0424465 -

VU0424465

Catalog Number: EVT-286699
CAS Number:
Molecular Formula: C19H19FN2O2
Molecular Weight: 326.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

VU0424465, chemically known as 5-[2-(3-fluorophenyl)ethynyl]-N-[(2R)-3-hydroxy-3-methylbutan-2-yl]pyridine-2-carboxamide, is a potent and selective allosteric agonist of the metabotropic glutamate receptor subtype 5 (mGlu5). [, , , , ] Unlike orthosteric agonists that bind to the glutamate binding site, VU0424465 binds to an allosteric site on the mGlu5 receptor, modulating its activity. [, , , , ] This compound is a valuable pharmacological tool for investigating mGlu5 receptor function and its role in various neurological processes. [, , , , ]

Overview

VU0424465 is a novel positive allosteric modulator that specifically targets the metabotropic glutamate receptor 5. This compound has garnered attention due to its potential therapeutic applications in neurological disorders, particularly those related to glutamate dysregulation, such as schizophrenia and anxiety. VU0424465 enhances the receptor's response to its natural ligand, glutamate, thereby modulating synaptic transmission and neuronal excitability.

Source and Classification

VU0424465 was developed as part of a series of compounds aimed at understanding and manipulating metabotropic glutamate receptor 5 signaling pathways. Its classification falls under the category of allosteric modulators, which differ from orthosteric agonists by binding to sites distinct from the active site of the receptor, thereby altering its activity indirectly without competing with the endogenous ligand.

Synthesis Analysis

Methods and Technical Details

The synthesis of VU0424465 involves several chemical reactions that create a compound with specific structural features conducive to its function as a positive allosteric modulator. The synthetic pathway typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors that undergo various transformations.
  2. Reagents: Common reagents used in the synthesis include coupling agents, solvents, and protective groups that facilitate the formation of desired bonds while preventing unwanted reactions.
  3. Purification: After synthesis, the compound is purified through techniques such as high-performance liquid chromatography to ensure high purity levels necessary for biological assays.
Molecular Structure Analysis

Structure and Data

VU0424465 has a complex molecular structure characterized by specific functional groups that contribute to its binding affinity and efficacy at the metabotropic glutamate receptor 5. The molecular formula is typically represented as C18H19N3O3C_{18}H_{19}N_{3}O_{3}, indicating a substantial organic framework with nitrogen and oxygen functionalities.

  • Molecular Weight: Approximately 325.36 g/mol.
  • Structural Features: The compound contains aromatic rings and heteroatoms that are crucial for its interaction with the receptor.

Crystallographic studies have provided insights into its three-dimensional conformation, revealing how it fits into the allosteric site of the receptor .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of VU0424465 is primarily influenced by its functional groups, which may participate in various chemical reactions such as:

  1. Nucleophilic Substitution: Certain nitrogen atoms within the structure can act as nucleophiles in reactions with electrophiles.
  2. Electrophilic Aromatic Substitution: The aromatic rings can undergo substitution reactions under appropriate conditions.
  3. Hydrolysis: Depending on environmental conditions, hydrolysis may occur, affecting stability.

These reactions are crucial for understanding the compound's stability and reactivity in biological systems .

Mechanism of Action

Process and Data

VU0424465 functions as a positive allosteric modulator by binding to an allosteric site on the metabotropic glutamate receptor 5. This binding enhances the receptor's response to glutamate, leading to increased intracellular signaling pathways such as:

  • Calcium Mobilization: The compound promotes calcium influx through G protein-coupled signaling mechanisms.
  • Increased cAMP Production: Activation of downstream signaling cascades results in higher levels of cyclic adenosine monophosphate, which plays a critical role in neurotransmitter release and neuronal excitability.

Studies have shown that VU0424465 can significantly enhance glutamate-induced calcium release in cellular assays, demonstrating its efficacy as a modulator .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

VU0424465 exhibits several physical and chemical properties relevant for its function:

  • Solubility: The compound is soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability studies indicate that VU0424465 maintains its structural integrity under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: The melting point provides insights into its thermal stability, which is crucial for formulation development.

Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm these properties .

Applications

Scientific Uses

VU0424465 has significant potential applications in neuroscience research and pharmacology:

  1. Neuroscience Research: It serves as a valuable tool for studying metabotropic glutamate receptor 5 signaling pathways and their implications in various neurological disorders.
  2. Therapeutic Development: Given its ability to modulate synaptic transmission, VU0424465 is being explored for therapeutic interventions in conditions like schizophrenia, anxiety disorders, and other neuropsychiatric diseases.

Ongoing research aims to further elucidate its pharmacological profile and therapeutic potential .

Introduction to VU0424465

Pharmacological Classification as an mGlu5 Positive Allosteric Modulator (PAM)

VU0424465 is classified as a potent dual-action mGlu5 PAM-agonist, exhibiting both positive allosteric modulation and direct agonist activity. This dual pharmacology distinguishes it from pure PAMs and has significant implications for its functional profile:

  • Allosteric Potentiation: VU0424465 enhances glutamate-induced mGlu5 signaling with exceptional potency (EC₅₀ = 1.5 ± 0.8 nM for calcium mobilization) [1] [3]. It increases the maximum response to glutamate by approximately 30%, indicating cooperative interaction with orthosteric binding [3].

  • Intrinsic Agonist Activity: In the absence of glutamate, VU0424465 directly activates mGlu5 (EC₅₀ = 171 ± 15 nM), achieving 65% of glutamate’s maximal efficacy in calcium mobilization assays [1] [3]. This agonist activity is observed in both recombinant systems (HEK293 cells) and native neuronal environments (cortical neurons) [2].

  • Binding Affinity: VU0424465 binds the MPEP allosteric site with high affinity (Kᵢ = 11.8 nM), confirming its engagement with the transmembrane domain of mGlu5 [1] [7].

  • Signaling Bias: The compound exhibits marked signaling bias across mGlu5 pathways:

  • 110-fold bias toward IP1 accumulation over iCa²⁺ mobilization
  • 9-fold bias toward ERK1/2 phosphorylation over iCa²⁺ [1] [6]This bias suggests preferential stabilization of receptor conformations that favor specific G-protein couplings (e.g., Gαq) or β-arrestin recruitment [3] [6].

Table 1: Pharmacological Profile of VU0424465

ParameterValueAssay SystemReference
PAM EC₅₀ (iCa²⁺)1.5 ± 0.8 nMHEK293A-mGlu5-low cells [1]
Agonist EC₅₀ (iCa²⁺)171 ± 15 nMHEK293A-mGlu5-low cells [1]
Binding affinity (Kᵢ)11.8 nMMPEP site competition [1]
Glutamate max. enhancement+30%Calcium mobilization [3]
ERK1/2 phosphorylationAgonist activity confirmedRat cortical neurons [1]

Structural and Chemical Characteristics

VU0424465 possesses distinct structural features that underpin its pharmacological activity and receptor engagement:

  • Chemical Identity:
  • IUPAC Name: (R)-5-((3-Fluorophenyl)ethynyl)-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide
  • Molecular Formula: C₁₉H₁₉FN₂O₂
  • Molecular Weight: 326.36 g/mol [1] [7]
  • CAS Registry: 1428630-85-6
  • Stereochemistry: Features an (R)-configured chiral center at the 2-hydroxy-1,2-dimethylpropylamide side chain, critical for target engagement [3] [7].

  • Key Functional Groups:

  • Alkyne Linker: A rigid ethynyl (–C≡C–) spacer between pyridine and fluorophenyl rings enforces a linear topology that optimally positions pharmacophores within the allosteric pocket [8].
  • 3-Fluorophenyl Motif: Electron-withdrawing fluorine enhances binding affinity and modulates π-π stacking interactions within the transmembrane binding pocket [3].
  • Picolinamide Core: Serves as a hydrogen-bond acceptor for key residues (e.g., Ser805) in the mGlu5 allosteric site [8].
  • Hydroxyisopropyl Group: The tertiary alcohol in the amide side chain forms hydrogen bonds with transmembrane helix 7 (Asn735) and contributes to PAM efficacy [8].

  • Physicochemical Properties:

  • XLogP: 3.65 (indicating moderate lipophilicity)
  • Hydrogen Bond Donors/Acceptors: 2/4
  • Topological Polar Surface Area (TPSA): 62.22 Ų [7]
  • Rotatable Bonds: 4
  • Lipinski’s Rule Compliance: Zero violations, suggesting drug-like properties [7].

Table 2: Structural and Physicochemical Properties

PropertyValue/DescriptorSignificance
Molecular formulaC₁₉H₁₉FN₂O₂Defines elemental composition
Molecular weight326.36 g/molWithin optimal range for CNS penetration
Chiral centers1 (R-configuration)Critical for receptor selectivity
Alkyne spacerEthynyl (–C≡C–)Enforces linear geometry
XLogP3.65Moderate lipophilicity
TPSA62.22 ŲModerate membrane permeability
  • Structural Biology Insights: Cryo-EM structures of mGlu5 bound to VU0424465 (e.g., PDB: EMD-37973) reveal:
  • Deep insertion into the 7-transmembrane (7TM) allosteric pocket, distinct from the orthosteric site
  • Critical contacts between the picolinamide carbonyl and Ser805⁶·⁴⁰ (Ballesteros-Weinstein numbering)
  • Hydrophobic interactions of the 3-fluorophenyl ring with residues in TM3 and TM5
  • Hydrogen bonding of the hydroxyisopropyl group with Asn735⁷·⁴⁵ [8]

Historical Context in mGlu5 Drug Discovery

VU0424465 emerged during a transformative period in mGlu5 pharmacology, where the functional nuances of PAMs became apparent:

  • Early mGlu5 PAMs: Initial candidates like DFB and CPPHA exhibited pure PAM activity but limited brain penetration or pharmacokinetic properties. They were crucial in validating mGlu5 as a target for schizophrenia and cognitive disorders but revealed challenges in achieving in vivo efficacy [2] [4].

  • Agonist-PAM Hybrid Paradigm: VU0424465 was developed alongside structural analogs (e.g., VU0361747) to explore the impact of intrinsic agonist activity. It demonstrated that:

  • Agonist-PAMs (e.g., VU0424465) robustly activate mGlu5 in low-expression systems, unlike early PAMs requiring receptor overexpression [2].
  • This intrinsic activity correlates with adverse effects (seizures) in vivo, highlighting a key liability of agonist-PAMs [2] [6].

  • Receptor Expression-Dependent Activity: Studies using mGlu5 cell lines with varying expression levels revealed that VU0424465’s agonist activity is prominent even at physiological receptor densities. This contrasted with earlier PAMs (e.g., VU0361747), which showed glutamate-dependent activity [2].

  • Structural Optimization Milestone: The discovery of VU0424465 informed the design of "pure" PAMs (e.g., VU0409551) optimized to eliminate agonist activity. This optimization yielded compounds with robust in vivo efficacy and reduced seizure risk, illustrating a structure-activity relationship (SAR) "switch" controlling agonist activity [2] [6].

  • Cryo-EM Structural Insights: Recent structures of mGlu5 bound to VU0424465 (2025) elucidated how distinct PAM chemotypes stabilize unique active conformations:

  • VU0424465 stabilizes a "pre-activated" 7TM conformation even without orthosteric agonists
  • This conformational state enhances basal Gαq coupling, explaining its intrinsic efficacy [8]

Properties

Product Name

VU0424465

IUPAC Name

5-[2-(3-fluorophenyl)ethynyl]-N-[(2R)-3-hydroxy-3-methylbutan-2-yl]pyridine-2-carboxamide

Molecular Formula

C19H19FN2O2

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C19H19FN2O2/c1-13(19(2,3)24)22-18(23)17-10-9-15(12-21-17)8-7-14-5-4-6-16(20)11-14/h4-6,9-13,24H,1-3H3,(H,22,23)/t13-/m1/s1

InChI Key

ZPKZAFDYFVJULO-CYBMUJFWSA-N

SMILES

CC(C(C)(C)O)NC(=O)C1=NC=C(C=C1)C#CC2=CC(=CC=C2)F

Solubility

Soluble in DMSO

Synonyms

VU0424465, VU 0424465, VU-0424465, ML273, ML 273, ML-273

Canonical SMILES

CC(C(C)(C)O)NC(=O)C1=NC=C(C=C1)C#CC2=CC(=CC=C2)F

Isomeric SMILES

C[C@H](C(C)(C)O)NC(=O)C1=NC=C(C=C1)C#CC2=CC(=CC=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.